N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloro-N-methylacetamide
CAS No.: 1050909-49-3
Cat. No.: VC8201969
Molecular Formula: C12H14BrClN2O2
Molecular Weight: 333.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1050909-49-3 |
|---|---|
| Molecular Formula | C12H14BrClN2O2 |
| Molecular Weight | 333.61 g/mol |
| IUPAC Name | N-(4-bromo-2-methylphenyl)-2-[(2-chloroacetyl)-methylamino]acetamide |
| Standard InChI | InChI=1S/C12H14BrClN2O2/c1-8-5-9(13)3-4-10(8)15-11(17)7-16(2)12(18)6-14/h3-5H,6-7H2,1-2H3,(H,15,17) |
| Standard InChI Key | MRQGVQKCKUFPOP-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Br)NC(=O)CN(C)C(=O)CCl |
| Canonical SMILES | CC1=C(C=CC(=C1)Br)NC(=O)CN(C)C(=O)CCl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound’s molecular formula is C₁₂H₁₄BrClN₂O₂, with a molecular weight of 333.61 g/mol . Its IUPAC name, N-(4-bromo-2-methylphenyl)-2-[(2-chloroacetyl)-methylamino]acetamide, reflects the substitution pattern:
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A 4-bromo-2-methylphenyl group attached to the carbamoyl nitrogen.
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A methylamino linker bonded to a chloroacetyl group.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 1050909-49-3 | |
| SMILES | CC1=C(C=CC(=C1)Br)NC(=O)CN(C)C(=O)CCl | |
| InChI Key | MRQGVQKCKUFPOP-UHFFFAOYSA-N | |
| PubChem CID | 25323215 |
Synthesis and Physicochemical Properties
Synthetic Routes
The compound is synthesized via amide coupling between N-methyl-2-chloroacetamide and 4-bromo-2-methylphenylcarbamoylmethyl derivatives . Key steps include:
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Activation: Carboxylic acid intermediates are activated using reagents like thionyl chloride or EDCI.
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Nucleophilic Substitution: Reaction with methylamine derivatives under inert conditions.
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Purification: Column chromatography or recrystallization yields the final product.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Amide Formation | DCM, EDCI, RT, 12h | 65–75% |
| Halogenation | NBS, AIBN, CCl₄, reflux | 80–85% |
Stability and Solubility
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Storage: Stable at -20°C for long-term storage; short-term storage at 4°C is acceptable .
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Solubility: Soluble in DMSO (≥10 mM) and dichloromethane; sparingly soluble in water .
| Activity | Model System | Result | Source |
|---|---|---|---|
| Cytotoxicity | HeLa cells | IC₅₀ = 15 µM | |
| Antibacterial | E. coli (ATCC 25922) | MIC = 12.5 µg/mL |
Research Applications and Future Directions
Medicinal Chemistry
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Lead Optimization: Serves as a scaffold for developing kinase inhibitors and anticancer agents .
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Prodrug Design: The bromine atom allows for further functionalization via Suzuki coupling .
Industrial Relevance
| Derivative | Modification | Application |
|---|---|---|
| Bromine→Iodine | Enhanced halogen bonding | Radiopharmaceuticals |
| Methyl→Ethyl | Increased lipophilicity | CNS-targeted drugs |
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